(4-(Trifluoromethyl)pyridin-2-yl)boronic acid

Descripción

Structural Characteristics and Nomenclature

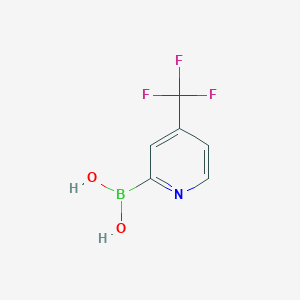

The molecular structure of this compound exhibits a distinctive arrangement that combines multiple functional elements within a single molecular framework. The compound possesses the molecular formula C₆H₅BF₃NO₂ with a molecular weight of 190.92 grams per mole, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry name for this compound is [4-(trifluoromethyl)pyridin-2-yl]boronic acid, reflecting the systematic nomenclature conventions for organoboron compounds containing heterocyclic substituents.

The structural backbone consists of a six-membered pyridine ring containing one nitrogen atom at the 1-position, which serves as the electron-deficient heterocyclic component of the molecule. The trifluoromethyl group (CF₃) is positioned at the 4-position of the pyridine ring, while the boronic acid functionality (B(OH)₂) is attached at the 2-position. This specific substitution pattern creates a unique electronic distribution that influences the compound's reactivity profile significantly. The molecular geometry demonstrates the characteristic tetrahedral arrangement around the boron center when considering the hydroxyl groups, while the pyridine ring maintains its planar aromatic character.

The compound's canonical Simplified Molecular Input Line Entry System representation is B(C1=NC=CC(=C1)C(F)(F)F)(O)O, which provides a concise notation for its structural connectivity. The InChI key KJFNGXQZOZOTHA-UHFFFAOYSA-N serves as a unique identifier for database searches and computational studies. Physical property data reveals that the compound exhibits specific characteristics including a topological polar surface area of 53.4 Ų and contains two hydrogen bond donor sites and six hydrogen bond acceptor sites, indicating its potential for forming hydrogen-bonded networks in crystalline states.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BF₃NO₂ | |

| Molecular Weight | 190.92 g/mol | |

| CAS Number | 870459-90-8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| Topological Polar Surface Area | 53.4 Ų |

Historical Context in Organoboron Chemistry

The development of this compound must be understood within the broader historical context of organoboron chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland was the first researcher to report the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage synthetic process involving diethylzinc and triethyl borate. This foundational work established the fundamental principles that would later enable the synthesis of more complex boronic acid derivatives, including heterocyclic variants such as the trifluoromethyl-substituted pyridine derivative under discussion.

The evolution of organoboron chemistry gained significant momentum throughout the twentieth century, particularly with the elucidation of diborane's electronic structure and the subsequent development of boron hydride chemistry. These advances laid the groundwork for three Nobel Prize recognitions in 1976, 1979, and 2010, highlighting the transformative impact of boron-containing compounds in chemical research. The emergence of boronic acids as versatile synthetic intermediates became particularly prominent with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction first published in 1981.

The specific compound this compound represents a convergence of several important chemical developments. The incorporation of trifluoromethyl groups into organic molecules became increasingly significant due to their ability to enhance bioactivity and pharmacological properties. Simultaneously, the development of pyridine-containing boronic acids emerged as a particularly valuable class of compounds due to their unique electronic properties and reactivity patterns. Research has demonstrated that pyridine-4-boronic acid and related derivatives serve as essential building blocks in crystal engineering and as catalysts for various organic transformations.

Contemporary research in organoboron chemistry continues to reveal new applications and synthetic methodologies, with particular emphasis on the development of boron-containing compounds for biomedical research, organic synthesis, materials chemistry, and fundamental chemical investigations. The field has evolved to encompass new activation modes for small molecules and bonds mediated by boron compounds, new opportunities for creating chemical space through boron-nitrogen/carbon-carbon isosterism, and novel boron-doped carbon-rich materials with distinct optoelectronic properties.

Significance of Trifluoromethyl-Pyridine Hybrid Architectures

The significance of trifluoromethyl-pyridine hybrid architectures extends far beyond their synthetic accessibility, encompassing fundamental impacts on molecular properties and practical applications across multiple chemical disciplines. The pyridine ring substituted by a trifluoromethyl substituent has been successfully incorporated into molecules with useful biological properties, particularly in the realm of crop protection and pharmaceutical development. During the period from 1990 to September 2017, fourteen crop protection products bearing a trifluoromethyl pyridine structure were commercialized or proposed for International Organization for Standardization common names, covering fungicides, herbicides, insecticides, and nematicides.

The unique electronic properties of trifluoromethyl-pyridine hybrid architectures arise from the synergistic interaction between the electron-withdrawing trifluoromethyl group and the electron-deficient pyridine ring system. This combination creates a distinctive electronic environment that influences both the reactivity and selectivity of chemical transformations involving these compounds. The trifluoromethyl group contributes significantly to the lipophilicity and metabolic stability of organic molecules, while the pyridine ring provides coordination sites for metal-catalyzed reactions and hydrogen bonding interactions.

Chemical processes have been developed to provide trifluoromethyl pyridine intermediates from non-fluorinated pyridine starting materials at industrial scale with affordable cost structures. These attractive starting materials have been readily adopted by research chemists and elaborated through simple chemical modifications into new active ingredients for various applications. The synthetic accessibility of these compounds has enabled extensive structure-activity relationship studies, revealing subtle yet important differences in physicochemical and agronomic properties compared to phenyl analogues.

The versatility of trifluoromethyl-pyridine architectures is exemplified by compounds such as 2-(Trifluoromethyl)pyridine-3-boronic acid, which serves as a valuable precursor for introducing trifluoromethyl groups into organic molecules through transition metal-catalyzed cross-coupling reactions. This compound participates in Suzuki-Miyaura and Chan-Lam coupling reactions, facilitating the construction of diverse molecular structures for pharmaceutical, agrochemical, and materials applications. The boronic acid functionality enables the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency, making these compounds indispensable tools for organic chemists seeking to access novel and valuable molecular targets.

| Trifluoromethyl-Pyridine Derivative | CAS Number | Molecular Formula | Applications |

|---|---|---|---|

| This compound | 870459-90-8 | C₆H₅BF₃NO₂ | Cross-coupling reactions, pharmaceutical intermediates |

| (2-(Trifluoromethyl)pyridin-3-yl)boronic acid | 947533-39-3 | C₆H₅BF₃NO₂ | Suzuki-Miyaura coupling, drug synthesis |

| (5-(Trifluoromethyl)pyridin-2-yl)boronic acid | 1162257-58-0 | C₆H₅BF₃NO₂ | Organic synthesis applications |

| (2-(Trifluoromethyl)pyridin-4-yl)boronic acid | 1093407-58-9 | C₆H₅BF₃NO₂ | Pharmaceutical intermediates |

Propiedades

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFNGXQZOZOTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694401 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870459-90-8 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogen-Metal Exchange Followed by Borylation

This classical approach involves the conversion of a halogenated pyridine derivative into the corresponding organometallic intermediate, which is then quenched with a boron reagent to form the boronic acid.

- Starting Material: Typically, 2-bromo-4-(trifluoromethyl)pyridine is used as the substrate.

-

- The halogen-metal exchange is performed using organolithium reagents (e.g., n-butyllithium) at low temperatures (e.g., -78 °C).

- The resulting organolithium intermediate is then treated with trialkyl borates such as trimethyl borate.

- Hydrolysis of the boronate intermediate yields the boronic acid.

Advantages: This method provides good regioselectivity and yields for 2-pyridinylboronic acids.

Limitations: Requires strict low-temperature conditions and handling of moisture-sensitive reagents.

Supporting Data:

A review of pyridinylboronic acid syntheses summarizes this method as a standard approach with yields typically ranging from 50–70% depending on substrate and conditions (Table 1 in).

Directed Ortho-Metalation (DoM) and Borylation

Directed ortho-metalation exploits the presence of directing groups on the pyridine ring to selectively metalate the position ortho to the directing group, followed by borylation.

-

- A base such as lithium diisopropylamide (LDA) or tert-butyllithium is used to metalate the pyridine ring at the 2-position.

- The metalated intermediate is then reacted with trialkylborates.

- Subsequent acidic workup gives the boronic acid.

-

- The trifluoromethyl group at the 4-position acts as an electron-withdrawing substituent, influencing regioselectivity.

- This method is effective for synthesizing 4-substituted 2-pyridinylboronic acids, including trifluoromethyl derivatives.

-

- Typically conducted in THF at low temperatures (-78 °C).

- Quenching with aqueous acid or base to isolate the boronic acid.

Palladium-Catalyzed Cross-Coupling (Miayura Borylation)

This modern catalytic method involves the palladium-catalyzed borylation of halopyridines with diboron reagents.

- Starting Materials: Halopyridines such as 2-bromo-4-(trifluoromethyl)pyridine.

-

- Palladium catalysts (e.g., Pd(PPh3)4).

- Diboron reagents like bis(pinacolato)diboron.

- Base such as potassium acetate.

-

- The halopyridine is reacted with the diboron reagent under palladium catalysis.

- The reaction proceeds via oxidative addition, transmetallation, and reductive elimination to form the boronate ester.

- Hydrolysis or transesterification yields the boronic acid.

-

- Mild reaction conditions.

- High functional group tolerance.

- Scalable and widely used in industry.

Literature Example:

Although specific data for (4-(trifluoromethyl)pyridin-2-yl)boronic acid is limited, this method is well-documented for similar pyridinylboronic acids ().

Iridium- or Rhodium-Catalyzed C-H Activation Borylation

Emerging methods utilize direct C-H borylation catalyzed by iridium or rhodium complexes to functionalize pyridines without prefunctionalization.

-

- The catalyst activates the C-H bond at the 2-position of the pyridine ring.

- The boron reagent (e.g., B2pin2) is introduced directly.

-

- Avoids the need for halogenated precursors.

- Atom-economical and environmentally friendly.

-

- Regioselectivity can be an issue due to multiple C-H bonds.

- Electron-withdrawing trifluoromethyl substituent may affect reactivity.

Additional Notes on Preparation and Formulation

- Stock Solution Preparation:

For experimental and application purposes, this compound can be prepared as stock solutions at various molarities using solvents such as DMSO, PEG300, Tween 80, corn oil, and water, ensuring clarity at each step ().

| Stock Solution Concentration | Volume for 1 mg (mL) | Volume for 5 mg (mL) | Volume for 10 mg (mL) |

|---|---|---|---|

| 1 mM | 5.2378 | 26.189 | 52.378 |

| 5 mM | 1.0476 | 5.2378 | 10.4756 |

| 10 mM | 0.5238 | 2.6189 | 5.2378 |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Halogen-Metal Exchange + Borylation | 2-bromo-4-(trifluoromethyl)pyridine | n-BuLi, trialkyl borate | Low temp (-78 °C), THF | 50–70 | Requires low temp, moisture sensitive |

| Directed Ortho-Metalation + Borylation | Substituted pyridine with DMG | LDA or t-BuLi, trialkyl borate | Low temp (-78 °C), THF | 60–80 | Good regioselectivity |

| Pd-Catalyzed Cross-Coupling | Halopyridine | Pd catalyst, B2pin2, base | Mild, ambient to 80 °C | High | Widely used, scalable |

| Iridium/Rhodium-Catalyzed C-H Borylation | Pyridine derivative | Ir or Rh catalyst, B2pin2 | Mild, variable | Variable | Emerging method, regioselectivity issues |

Research Findings and Considerations

- The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring, affecting both the regioselectivity and reactivity in metalation and catalytic borylation processes ().

- The Suzuki-Miyaura coupling utilizing this compound as a reagent benefits from the stability and reactivity of the boronic acid prepared via these methods ().

- Formulation details indicate the compound’s solubility and handling characteristics, important for biological and in vivo applications ().

Análisis De Reacciones Químicas

Types of Reactions: (4-(Trifluoromethyl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Conditions: Typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Overview

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid is an organoboron compound notable for its utility in organic synthesis, particularly in cross-coupling reactions. Its unique structure, featuring a trifluoromethyl group on a pyridine ring, enhances its reactivity and stability, making it a valuable reagent in various chemical applications.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds. The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with this compound to yield biaryl compounds. These biaryl products are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.

Role as a Building Block

this compound serves as a critical building block in the synthesis of complex organic molecules. The trifluoromethyl group can enhance the biological activity and metabolic stability of the resulting compounds, making them more effective as pharmaceuticals .

Pharmaceutical Development

Although this compound itself is not biologically active, it is often used as an intermediate in the preparation of biologically active molecules. For instance, it has been investigated for its potential in synthesizing antimalarial agents and other therapeutic compounds. The incorporation of the trifluoromethyl group can significantly influence the binding properties of these final molecules with target proteins or enzymes.

Material Science

In industrial applications, this compound is employed in the production of advanced materials and fine chemicals. Its unique properties contribute to the development of new technologies and products across various sectors, including electronics and coatings.

Case Study: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds using this compound, researchers demonstrated that varying reaction conditions such as temperature and solvent choice significantly impacted yield and purity. The study highlighted that using palladium catalysts along with potassium carbonate as a base led to optimal results under inert atmospheres at elevated temperatures (80-100°C) .

Case Study: Antimalarial Drug Development

Another research initiative explored the use of this compound in developing antimalarial drugs. The study found that derivatives synthesized from this boronic acid exhibited promising activity against malaria parasites, suggesting that further optimization could lead to effective therapeutic agents.

Mecanismo De Acción

The mechanism of action for (4-(Trifluoromethyl)pyridin-2-yl)boronic acid in cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position of substituents on the pyridine ring significantly influences reactivity and biological activity. Key analogs include:

Key Findings :

- The 4-CF₃/2-B(OH)₂ configuration in the target compound optimizes electronic effects for cross-coupling, as the CF₃ group stabilizes the boronic acid via inductive effects without excessive steric bulk .

- 5-CF₃/2-B(OH)₂ analogs exhibit near-identical reactivity but differ in metabolite interactions in biological systems .

Functional Group Modifications

Replacing the trifluoromethyl group with other substituents alters solubility and biological activity:

Key Findings :

- The CF₃ group in the target compound improves lipophilicity compared to hydroxyl or carboxylic acid derivatives, enhancing membrane permeability in drug candidates .

- Tetrahydropyranyloxy-substituted boronic acids exhibit higher solubility but reduced metabolic stability compared to fluorinated analogs .

Reactivity in Suzuki-Miyaura Coupling

Comparative coupling efficiency with phenylboronic acids:

Actividad Biológica

(4-(Trifluoromethyl)pyridin-2-yl)boronic acid, with the molecular formula C6H5BF3NO2, is a specialized organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and a boronic acid functional group at the 2-position. While this compound itself is noted for its unique structure, it is primarily recognized as a precursor for synthesizing more complex molecules that exhibit significant biological activities.

Biological Activity Overview

Research indicates that this compound is not biologically active on its own. However, its derivatives and related compounds have shown promising biological activities, particularly in antibacterial and anticancer applications. The trifluoromethyl group enhances the reactivity and binding properties of these derivatives with target proteins or enzymes, leading to increased biological efficacy.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of compounds derived from this compound. For instance:

- Inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) : Compounds synthesized from this boronic acid have demonstrated effective inhibition against MRSA, implicating mechanisms such as efflux in bacterial resistance pathways .

- Biofilm Disruption : Research on related pyrimidine compounds has shown that they can significantly inhibit biofilm formation and kill pre-formed biofilms of Staphylococcus aureus, with IC50 values ranging from 11.6 to 62.0 µM .

Structure-Activity Relationship (SAR)

The biological activity of derivatives of this compound is often analyzed through SAR studies. These studies focus on how modifications to the pyridine ring and trifluoromethyl group influence the biological activity:

| Compound | Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| 1 | No modification | Inhibitor of Sfp-PPTase | 0.29 µM |

| 2 | Removal of 4-Me | Slight drop in potency | N/A |

| 3 | Addition of methyl group | Improved potency | N/A |

| 4 | Addition of electron-withdrawing groups | Significant loss of activity | N/A |

The data suggest that maintaining specific structural features is crucial for preserving activity against bacterial targets .

Case Studies

- Antibacterial Efficacy : A study involving a series of pyridine-based compounds found that those incorporating the trifluoromethyl group exhibited superior antibacterial properties compared to their non-substituted counterparts. These compounds were effective at low concentrations, highlighting their potential as therapeutic agents against resistant bacterial strains .

- Cancer Research : In oncology, compounds derived from this compound have been explored for their ability to inhibit key pathways involved in tumor growth, particularly targeting PI3K/mTOR signaling pathways. For example, certain derivatives showed potent inhibition in cellular assays with promising pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for (4-(Trifluoromethyl)pyridin-2-yl)boronic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves halogenation followed by Miyaura borylation. For example:

Halogenation : Start with a trifluoromethyl-substituted pyridine derivative (e.g., 4-iodo-2-(trifluoromethyl)pyridine).

Borylation : React with bis(pinacolato)diboron (B₂Pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group .

Characterization :

- LCMS (Liquid Chromatography-Mass Spectrometry) confirms molecular ion peaks (e.g., m/z 366 [M+H]+ observed in related pyrimidine-boronic acid syntheses) .

- HPLC (High-Performance Liquid Chromatography) with retention time analysis (e.g., 1.26 minutes under TFA-modified conditions) ensures purity .

Q. How is this compound utilized in cross-coupling reactions?

Methodological Answer: This boronic acid is a key reagent in Suzuki-Miyaura couplings for constructing biaryl systems. Example protocol:

Reaction Setup : Combine with aryl halides (e.g., 4-iodophenyl derivatives) in a mixture of THF/H₂O.

Catalysis : Use Pd(PPh₃)₄ (0.5–2 mol%) and a base (e.g., Na₂CO₃) at 80–100°C for 12–24 hours .

Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Note : The trifluoromethyl group enhances electron-withdrawing effects, influencing coupling efficiency and regioselectivity .

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR monitors trifluoromethyl group integrity (δ ~ -60 ppm). ¹¹B NMR confirms boronic acid presence (δ ~ 30 ppm) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition observed near 250°C for similar boronic acids) .

- HPLC-UV/ELSD : Detects hydrolytic byproducts (e.g., boroxines) under humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence Suzuki-Miyaura coupling efficiency?

Methodological Answer: The -CF₃ group:

- Electron Effects : Reduces electron density at the pyridine ring, slowing oxidative addition of Pd⁰ to aryl halides but enhancing transmetallation.

- Steric Effects : Ortho-positioned CF₃ may hinder Pd coordination, requiring bulky ligands (e.g., SPhos) to mitigate steric clashes .

Experimental Optimization : - Screen ligands (e.g., XPhos vs. SPhos) and solvents (e.g., DMF vs. THF).

- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. How can researchers address contradictions in reported reaction yields for CF₃-containing boronic acids?

Methodological Answer: Contradictions often arise from:

Substrate Impurity : Trace moisture degrades boronic acids; use rigorous drying (e.g., molecular sieves in THF) .

Catalyst Deactivation : Pd black formation due to CF₃-induced electron deficiency; add reductants (e.g., ascorbic acid) .

Byproduct Formation : Boronic acid dimerization (boroxines) reduces reactivity; employ excess boronic acid (1.2–1.5 eq.) .

Q. What computational methods predict regioselectivity in CF₃-substituted boronic acid couplings?

Methodological Answer:

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to compare activation energies for ortho vs. para coupling pathways.

- Hammett Parameters : Use σₚ values (-CF₃: σₚ = 0.54) to predict electronic effects on aryl halide partners .

Case Study : For 4-CF₃-pyridinyl boronic acid, meta-coupling dominates due to steric hindrance at the ortho position, as shown in pyrimidine analogs .

Q. What are the challenges in synthesizing stable derivatives (e.g., pinacol esters) of this boronic acid?

Methodological Answer:

- Instability : The electron-deficient pyridine ring accelerates hydrolysis.

Mitigation Strategies :

Protection : Convert to pinacol ester using pinacol and MgSO₄ in toluene under reflux .

Storage : Store derivatives at -20°C under argon; avoid prolonged exposure to humidity .

Characterization : ¹¹B NMR shifts from ~30 ppm (boronic acid) to ~18 ppm (ester) confirm successful protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.